molecular formula C25H20FN3OS2 B14980405 2-[(2-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Katalognummer: B14980405
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: PZCBIBNSVQNPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound with the molecular formula C25H20FN3OS2. This compound is characterized by the presence of fluorophenyl, methylphenyl, and phenyl groups attached to a pyrimidine ring, making it a unique and versatile molecule in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4-methylbenzenethiol and 4-chloropyrimidine-5-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its fluorophenyl and methylphenyl groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C25H20FN3OS2

Molekulargewicht

461.6 g/mol

IUPAC-Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-11-13-20(14-12-17)32-22-15-27-25(31-16-18-7-5-6-10-21(18)26)29-23(22)24(30)28-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,28,30)

InChI-Schlüssel

PZCBIBNSVQNPFK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC=C3)SCC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.